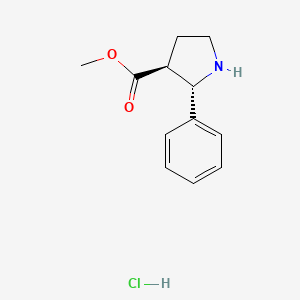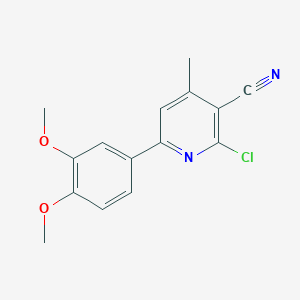![molecular formula C11H19N3 B13085284 2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085284.png)
2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound with the molecular formula C11H19N3 It is characterized by a fused imidazo-pyrimidine ring system, which is a common structural motif in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with tert-butyl isocyanide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the imidazo-pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the methyl or tert-butyl groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Sodium hydride, alkyl halides; reactions are conducted in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced imidazo-pyrimidine compounds. Substitution reactions can introduce various alkyl or aryl groups into the molecule.
Applications De Recherche Scientifique
2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s structural motif is found in many biologically active molecules, making it a valuable scaffold for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo-pyrimidine ring system can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine: This compound has a similar imidazo ring system but differs in the pyridine ring structure.
tert-Butyl N-{[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl]methyl}carbamate:
Uniqueness
2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern and the presence of both tert-butyl and methyl groups. These structural features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H19N3 |
|---|---|
Poids moléculaire |
193.29 g/mol |
Nom IUPAC |
2-tert-butyl-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C11H19N3/c1-8-5-12-10-13-9(11(2,3)4)7-14(10)6-8/h7-8H,5-6H2,1-4H3,(H,12,13) |
Clé InChI |
LIMJFEXWCZRKJW-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC2=NC(=CN2C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B13085201.png)

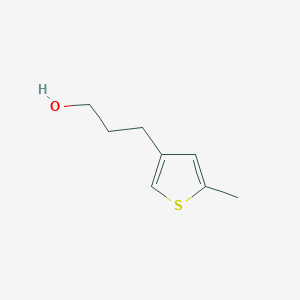
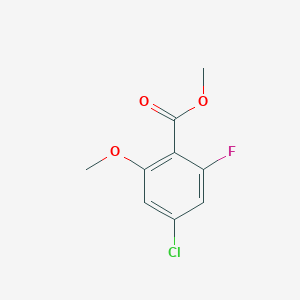
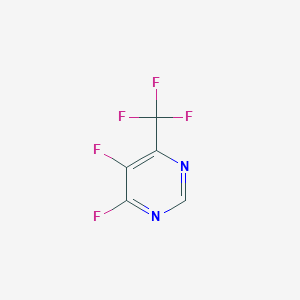

![Ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13085223.png)

![5-Hexyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B13085230.png)
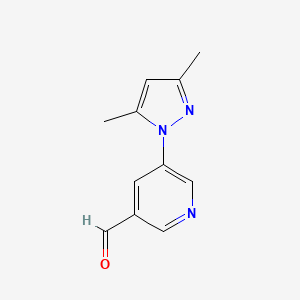
![Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13085241.png)
